![molecular formula C21H17Cl2N5OS B8239169 7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239169.png)
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
The preparation methods for 7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in these reactions include acids, bases, and solvents.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to achieve high purity and yield. The process may also include steps such as crystallization, filtration, and drying.
化学反応の分析
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may also be used as a tool to investigate the effects of specific chemical modifications on biological systems.
Medicine: The compound has potential applications in drug discovery and development. It may be studied for its pharmacological properties and potential therapeutic effects.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: this compound may bind to specific proteins, enzymes, or receptors in biological systems. This binding can modulate the activity of these targets and influence cellular processes.
Pathways Involved: The compound may affect various signaling pathways and biochemical processes. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar applications.
This compound stands out due to its unique chemical structure and specific applications in various fields of research.
特性
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c22-15-5-4-13(11-16(15)23)14-12-30-19-18(14)25-21(26-20(19)29)28-9-7-27(8-10-28)17-3-1-2-6-24-17/h1-6,11-12H,7-10H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHWSAVKSFBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B8239086.png)
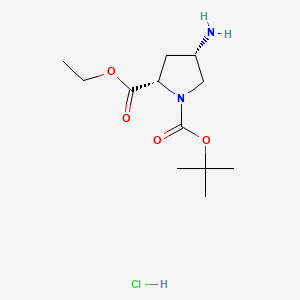
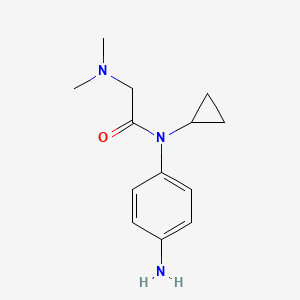
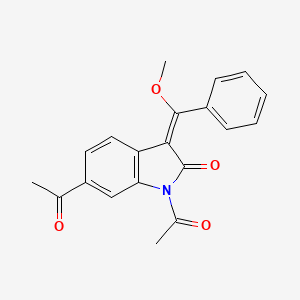
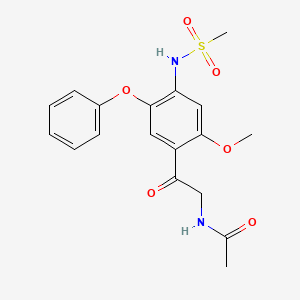

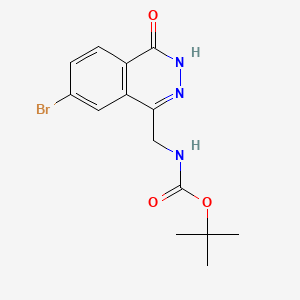


![2-[(1S)-1-methoxyethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8239131.png)
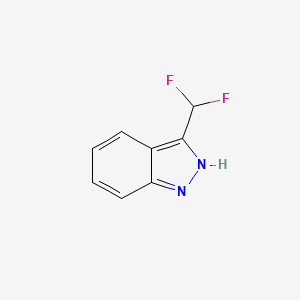
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239162.png)
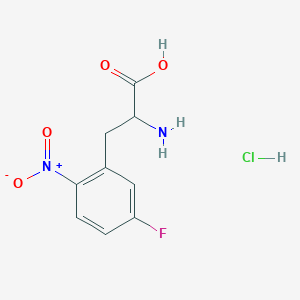
![Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8239194.png)
